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Adb-hexinaca

Cat. No.: B10823561
M. Wt: 358.5 g/mol
InChI Key: PZMLDAGKYPJWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-HEXINACA (also known as ADB-HINACA), with the systematic name N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-hexyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) first identified on the illicit drug market in 2021 . As a member of the indazole-3-carboxamide class, it is a homologue of other SCRAs like ADB-BUTINACA and ADB-PINACA, distinguished by its hexyl substituent chain on the indazole nitrogen . This structural feature is a key focus of its metabolism. Research into this compound is critical for forensic and clinical toxicology. The parent compound is extensively metabolized, making the identification of characteristic urinary biomarkers essential for confirming consumption . In vitro studies using human hepatocytes have identified 16 phase I metabolites, with the primary biotransformation pathways occurring on the hexyl tail . The most abundant metabolites recommended as analytical targets for detection are the 5-oxo-hexyl product and the 4-hydroxy-hexyl product . Complementary research on authentic human urine samples has corroborated these findings, identifying 32 phase I metabolites and highlighting metabolites resulting from amide hydrolysis in combination with monohydroxylation or ketone formation at the hexyl moiety as suitable markers for consumption . Prevalence studies indicate that this compound has been detected in forensic samples, though at a relatively low and fluctuating rate . This compound is provided as a high-purity chemical reference standard to support vital research applications, including the development and validation of toxicological screening methods, metabolic pathway elucidation, and analytical standard synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N4O2 B10823561 Adb-hexinaca

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexylindazole-3-carboxamide

InChI

InChI=1S/C20H30N4O2/c1-5-6-7-10-13-24-15-12-9-8-11-14(15)16(23-24)19(26)22-17(18(21)25)20(2,3)4/h8-9,11-12,17H,5-7,10,13H2,1-4H3,(H2,21,25)(H,22,26)

InChI Key

PZMLDAGKYPJWHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Origin of Product

United States

Chemical Synthesis, Precursors, and Structural Analogues of Adb Hexinaca

Retrosynthetic Analysis and Identification of Potential Precursor Compounds

The chemical structure of ADB-HEXINACA can be conceptually disassembled into key building blocks, guiding its synthetic strategy. It comprises an indazole core, an N-alkyl chain (specifically, a hexyl group), and a tert-leucinamide head group diva-portal.orgdiva-portal.orgmmu.ac.ukcaymanchem.comacs.org. Retrosynthetic analysis typically leads to the identification of the following essential precursor compounds:

Indazole Core: Derivatives of indazole-3-carboxylic acid serve as the foundational heterocyclic scaffold. These can be used directly or as ester intermediates diva-portal.orgdiva-portal.orgmmu.ac.ukcaymanchem.comacs.org.

Hexyl Tail Group: A hexyl halide, such as 1-bromohexyl, is required for the N-alkylation of the indazole ring system diva-portal.orgdiva-portal.orgmmu.ac.ukacs.org.

Tert-Leucinamide Head Group: The tert-leucinamide moiety is typically introduced using L-tert-leucinamide or its ester precursor, such as L-tert-leucine methyl ester hydrochloride diva-portal.orgdiva-portal.orgmmu.ac.ukcaymanchem.com. The use of chiral L-tert-leucine derivatives is key for obtaining the desired stereochemistry.

The general synthetic approach involves the N-alkylation of the indazole core, followed by an amide coupling reaction to attach the tert-leucinamide head group diva-portal.orgdiva-portal.orgmmu.ac.uk.

Methodologies for the Laboratory Synthesis of (S)-ADB-HEXINACA

The laboratory synthesis of this compound, particularly the pharmacologically relevant (S)-enantiomer, typically follows a multi-step process involving N-alkylation and amide coupling diva-portal.orgdiva-portal.orgmmu.ac.ukcaymanchem.com. A common synthetic pathway is outlined below:

N-Alkylation of the Indazole Core: Indazole-3-carboxylic acid is reacted with a hexyl halide (e.g., 1-bromohexyl) in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). This step introduces the hexyl chain onto the nitrogen atom at the 1-position of the indazole ring diva-portal.orgdiva-portal.orgmmu.ac.uk.

Amide Coupling: The resulting N-hexyl-indazole-3-carboxylic acid is then coupled with L-tert-leucinamide or its hydrochloride salt. This reaction is commonly facilitated by peptide coupling reagents, such as TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as acetonitrile (B52724) diva-portal.orgdiva-portal.orgmmu.ac.uk. If an ester derivative of tert-leucine is used as a precursor, a prior hydrolysis step with a base (e.g., NaOH) is necessary to generate the carboxylic acid before amide coupling diva-portal.orgdiva-portal.org.

Table 1: Key Precursors and Their Roles in this compound Synthesis

Precursor CompoundRole in Synthesis
Indazole-3-carboxylic acid (or ester)Provides the core heterocyclic structure.
1-Bromohexyl (or other hexyl halide)Alkylating agent to introduce the hexyl tail group onto the indazole nitrogen.
L-tert-Leucinamide (or ester)Provides the tert-leucinamide head group, incorporating the chiral center.
Sodium Hydride (NaH)Base used for deprotonation during the N-alkylation step.
Dimethylformamide (DMF)Aprotic solvent commonly used for N-alkylation reactions.
TBTU (or other coupling reagents)Facilitates the formation of the amide bond between the acid and amine components.
Triethylamine (TEA)Base used in amide coupling reactions.
Acetonitrile (ACN)Solvent for amide coupling reactions.

Strategies for Purification and Purity Assessment of Synthesized this compound and Intermediates

Ensuring the purity and accurate structural identification of synthesized this compound and its intermediates is critical. Various chromatographic and spectroscopic techniques are employed for this purpose.

Purification: Intermediates and the final product are typically purified using techniques such as flash chromatography on silica (B1680970) gel columns diva-portal.org. The goal is to remove unreacted starting materials, byproducts, and impurities.

Purity Assessment and Structural Characterization: A suite of analytical methods is utilized:

Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the identification of the parent compound and assessment of its purity, particularly in forensic casework cfsre.orgmmu.ac.ukcaymanchem.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): Including high-resolution techniques like LC-QTOF-MS, these methods are essential for identifying this compound, its metabolites, and assessing purity. They are also vital for analyzing complex mixtures found in seized materials cfsre.orgresearchgate.netresearchgate.netdiva-portal.orgdiva-portal.orgnih.govoup.comdiva-portal.orgresearchgate.netdiva-portal.orgdiva-portal.orgdiva-portal.org.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: Used to identify characteristic functional groups within the molecule mmu.ac.uk.

Synthesized reference standards of this compound and its analogues typically achieve high purities, often exceeding 95% or even 99.5%, as determined by these analytical methods diva-portal.orgdiva-portal.orgoup.com.

Table 2: Analytical Techniques for Characterization of this compound

TechniquePrimary Application(s)Key Information Provided
GC-MSIdentification, Purity AssessmentMolecular weight, fragmentation patterns, retention time, presence of impurities.
LC-MS (including LC-QTOF-MS)Identification, Purity Assessment, Metabolite ProfilingAccurate mass, fragmentation patterns, retention time, detection of trace compounds and metabolites.
¹H NMR SpectroscopyStructural ElucidationChemical environment of hydrogen atoms, connectivity, confirmation of functional groups.
¹³C NMR SpectroscopyStructural ElucidationChemical environment of carbon atoms, confirmation of molecular skeleton.
ATR-FTIR SpectroscopyFunctional Group IdentificationCharacteristic vibrational frequencies corresponding to functional groups (e.g., C=O, N-H, C-H).
Chiral Chromatography (HPLC)Enantiomeric Purity AssessmentSeparation and quantification of (R) and (S) enantiomers.

Design and Synthesis of Structurally Related Analogs and Derivatives of this compound

The field of synthetic cannabinoids is characterized by continuous structural modification to evade regulatory controls and explore structure-activity relationships (SARs). This compound itself is an analogue of earlier compounds, differing primarily in its hexyl tail group compared to the butyl tail of ADB-BUTINACA and the pentyl tail of ADB-PINACA cfsre.orgwikipedia.orgresearchgate.netresearchgate.netresearchgate.net.

Research efforts have focused on synthesizing libraries of structurally related analogues by systematically varying the alkyl tail or the head group. Modifications to the tail group include the introduction of different chain lengths (e.g., butyl, pentyl, hexyl), unsaturation (e.g., 4-en-pentyl), or halogenation (e.g., 5-fluoropentyl) ugent.beresearchgate.netacs.orgacs.org. Similarly, variations in the head group, such as replacing the tert-leucinamide with tert-leucine methyl ester, have been explored ugent.beresearchgate.netresearchgate.netacs.orgacs.org.

Examples of such analogues synthesized and studied include ADB-FUBINACA, ADB-CHMINACA, ADB-BUTINACA, ADB-PINACA, 5F-ADB-PINACA, and MDMB-HEXINACA ugent.bewikipedia.orgresearchgate.netresearchgate.netresearchgate.netacs.orgcaymanchem.com. These syntheses are often part of broader SAR studies aimed at understanding how specific structural features influence binding affinity and efficacy at cannabinoid receptors ugent.belarvol.comacs.orgacs.org. Furthermore, the synthesis of potential metabolites of this compound is also a significant area of research, providing essential reference standards for toxicological analysis researchgate.netnih.govoup.comdiva-portal.orgresearchgate.netdiva-portal.orgdiva-portal.orgnih.gov.

In Vitro Pharmacological Characterization of Adb Hexinaca

Ligand Binding Studies at Cannabinoid Receptors (CB1 and CB2)

The initial step in understanding a compound's interaction with its target receptors involves assessing its binding affinity. For synthetic cannabinoids, this typically involves evaluating their ability to displace radiolabeled ligands from CB1 and CB2 receptors.

Determination of Receptor Binding Affinity (Ki) for ADB-HEXINACA

While this compound has been identified as a potent agonist in functional assays, specific binding affinity (Ki) values for this compound at the CB1 and CB2 receptors were not explicitly detailed in the reviewed literature snippets. Studies on related compound libraries indicate that many SCRAs exhibit high affinity for both CB1 and CB2 receptors, often in the low nanomolar range researchgate.netresearchgate.netnih.gov. However, precise Ki values for this compound are not provided in the available data.

ReceptorKi (nM)Citation
CB1Not specifiedN/A
CB2Not specifiedN/A

Note: Specific binding affinity (Ki) data for this compound was not found in the provided literature snippets.

Competitive Binding Profiles with Endogenous and Exogenous Cannabinoids

The provided literature does not detail competitive binding profiles of this compound against specific endogenous cannabinoids such as anandamide (B1667382) (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG), nor against well-characterized exogenous cannabinoids like Δ⁹-THC. Such studies would typically involve directly comparing the displacement curves of this compound with those of known ligands to understand its relative binding potency and potential for cross-reactivity or differential binding characteristics.

Functional Assays of Cannabinoid Receptor Activity

Functional assays are crucial for determining how a ligand activates or modulates receptor activity after binding. These assays assess downstream signaling events initiated by receptor activation.

Assessment of Agonist Efficacy at CB1 and CB2 Receptors using G-protein Coupled Receptor (GPCR) Activation Assays

This compound has been characterized as a potent and efficacious agonist at the CB1 receptor using in vitro functional assays. Specifically, in a fluorescence-based membrane potential assay (MPA), this compound demonstrated significant activity.

CB1 Receptor: this compound exhibited a pEC50 (negative logarithm of the effective concentration producing 50% of the maximal response) of 7.87 ± 0.12, indicating high potency. The maximal efficacy (Emax) was measured at 124 ± 5%, classifying it as a full agonist at the CB1 receptor nih.gov.

Data regarding the functional activity of this compound at the CB2 receptor via MPA was not explicitly detailed in the provided snippets.

Assay Type / ReceptorParameterValueCitation
CB1 (MPA)pEC507.87 ± 0.12 nih.gov
CB1 (MPA)Emax124 ± 5% nih.gov
CB2 (MPA)pEC50Not specifiedN/A
CB2 (MPA)EmaxNot specifiedN/A

Evaluation of Beta-Arrestin Recruitment and Receptor Internalization Kinetics

Beta-arrestin recruitment is a key downstream signaling event for G protein-coupled receptors (GPCRs) and plays a role in receptor desensitization and internalization. This compound has been evaluated for its ability to recruit β-arrestin 2 to the CB1 receptor.

CB1 Receptor (β-arrestin 2 Recruitment): In a β-arrestin 2 recruitment assay, this compound demonstrated a pEC50 of 8.27 ± 0.14 and an Emax of 793 ± 42.5%. These values indicate high potency and significant efficacy in recruiting β-arrestin 2 to the CB1 receptor nih.gov.

Data specifically detailing the kinetics of receptor internalization or β-arrestin recruitment for this compound at either CB1 or CB2 receptors were not found in the provided literature snippets.

Assay Type / ReceptorParameterValueCitation
CB1 (βarr2 Recruitment)pEC508.27 ± 0.14 nih.gov
CB1 (βarr2 Recruitment)Emax793 ± 42.5% nih.gov
CB2 (βarr2 Recruitment)pEC50Not specifiedN/A
CB2 (βarr2 Recruitment)EmaxNot specifiedN/A

Investigation of Signal Transduction Pathways Mediated by this compound

Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs) that primarily signal through the Gi/o family of G proteins nih.govmdpi.comresearchgate.net. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reduction of intracellular cyclic AMP (cAMP) levels, and modulation of mitogen-activated protein kinase (MAPK) pathways nih.govmdpi.commdpi.com. Additionally, CB1 receptor activation can influence ion channels and activate phospholipase C (PLC) pathways, leading to calcium mobilization nih.govmdpi.com.

The functional assays indicate that this compound acts as a Gβγ-coupled agonist at the CB1 receptor nih.gov, suggesting its activation of these canonical G protein-mediated pathways. Furthermore, its significant β-arrestin recruitment indicates engagement with the β-arrestin-dependent signaling cascade, which is involved in receptor desensitization and can also mediate distinct cellular responses nih.govmdpi.com. While specific detailed investigations into the precise signal transduction pathways modulated by this compound are not fully elucidated in the provided snippets, its activity in functional assays strongly implies activation of the well-established signaling cascades associated with CB1 receptor agonism.

Compound List:

this compound

Δ⁹-THC

Anandamide (AEA)

2-arachidonoylglycerol (2-AG)

CP55,940

JWH-018

WIN55,212-2

HU210

(R)-methanandamide

desacetyllevonantradol (B1231675)

Assessment of this compound Interactions with Other Neurotransmitter Systems (e.g., Dopamine, Serotonin)

Research into the interactions of synthetic cannabinoid receptor agonists (SCRAs) with neurotransmitter systems beyond the cannabinoid receptors (CB1 and CB2) is an evolving field. While SCRAs primarily exert their effects through the endocannabinoid system, their complex pharmacological profiles suggest potential interactions with other neurochemical pathways.

Enzyme Interaction Studies Relevant to Biotransformation (e.g., Cytochrome P450 Isoforms, but excluding human metabolism in vivo effects)

The biotransformation of this compound in vitro has been investigated, primarily focusing on its metabolic pathways using human hepatocytes. These studies aim to identify metabolites that can serve as biomarkers for drug consumption and to understand the compound's metabolic fate. While these studies inherently involve enzymes responsible for drug metabolism, such as cytochrome P450 (CYP) isoforms, the provided literature does not detail specific in vitro studies assessing this compound's direct inhibitory or inductive effects on individual CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Metabolic Pathways of this compound Identified In Vitro

Studies utilizing pooled human hepatocytes have identified a range of metabolites resulting from the biotransformation of this compound. The majority of these metabolic transformations occur on the hexyl tail of the molecule. Key identified pathways include:

Mono-hydroxylation: Introduction of a hydroxyl group onto the hexyl chain. Notable products include the 4-hydroxy-hexyl (M8) and 5-hydroxy-hexyl metabolites diva-portal.orgnih.govdiva-portal.org.

Ketone Formation: Oxidation of hydroxylated metabolites to form ketone groups. The 5-oxo-hexyl product (M9) has been identified as a major metabolite diva-portal.orgnih.govdiva-portal.org.

Di-hydroxylation: Addition of two hydroxyl groups to the molecule.

Carboxylic Acid Formation: Oxidation leading to the formation of a carboxylic acid group.

Terminal Amide Hydrolysis: Cleavage of the amide bond, leading to the formation of a carboxylic acid and an amine fragment. Products with and without a ketone at the 5-position (M16 and M13, respectively) have been identified diva-portal.orgnih.govdiva-portal.org.

Dihydrodiol Formation: Addition of a dihydrodiol moiety to the molecule.

Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic pathway.

A total of 16 distinct metabolites were identified in in vitro incubations with human hepatocytes, with several such as the 5-oxo-hexyl and 4-hydroxy-hexyl products being suggested as potential urinary biomarkers for this compound consumption diva-portal.orgnih.govdiva-portal.org. While these metabolic processes are known to be mediated by CYP enzymes, the specific isoforms involved and the potential for this compound to inhibit or induce these enzymes have not been detailed in the available research. Related compounds, such as ADB-BUTINACA, have been shown to be metabolized by CYP2C19, CYP3A4, and CYP3A5 who.int, suggesting that similar isoforms may be involved in this compound's metabolism. However, direct in vitro interaction studies (e.g., IC50 values for inhibition) of this compound with specific CYP isoforms are not presented.

Pre Clinical Pharmacokinetics and Metabolism of Adb Hexinaca in Vitro and Animal Models

Methodologies for In Vitro Metabolic Profiling (e.g., Human Hepatocytes, Liver Microsomes)

The in vitro metabolic profiling of ADB-HEXINACA has been primarily conducted using pooled human hepatocytes (HHeps) and pooled human liver microsomes (pHLMs). diva-portal.orgnih.gov These systems are well-established models for predicting human drug metabolism.

In a typical study, the (S)-enantiomer of this compound is incubated with pooled human hepatocytes over a period of time, such as 3 hours. diva-portal.orgnih.govdiva-portal.org Following the incubation, the samples are analyzed to identify the metabolites formed. diva-portal.org The analytical technique commonly employed is liquid chromatography–quadrupole time-of-flight mass spectrometry (LC–QTOF-MS), which allows for the separation and identification of various metabolites. diva-portal.orgnih.govdiva-portal.org

Similarly, in vitro assays using pHLMs are performed to confirm the metabolites detected in authentic human samples. nih.govunibo.it These assays involve incubating this compound with a reaction mixture containing pHLMs and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system to facilitate Phase I metabolic reactions. unibo.it

The combination of these in vitro methodologies provides a comprehensive understanding of the metabolic fate of this compound, allowing for the identification of both Phase I and Phase II metabolites. diva-portal.orgdiva-portal.org

Identification and Structural Elucidation of Major Phase I Metabolites

Phase I metabolism of this compound involves a series of chemical modifications that increase the polarity of the compound, preparing it for subsequent elimination. Studies have identified numerous Phase I metabolites resulting from several key pathways. diva-portal.orgnih.gov In incubations with human hepatocytes, a total of 16 metabolites have been identified. diva-portal.orgnih.govdundee.ac.uk In authentic urine samples, thirty-two phase I metabolites were detected, with the main metabolites resulting from amide hydrolysis combined with either monohydroxylation or ketone formation at the hexyl moiety. nih.govresearchgate.net

Hydroxylation is a significant metabolic pathway for this compound. diva-portal.orgdiva-portal.org Mono-hydroxylation and di-hydroxylation products have been identified, with the majority of these modifications occurring on the hexyl tail. diva-portal.org

The most significant mono-hydroxylation product is the 4-hydroxy-hexyl metabolite. diva-portal.orgnih.govdiva-portal.org Other notable mono-hydroxylated metabolites include the 5-hydroxy-hexyl and 6-hydroxy-hexyl products. diva-portal.orgnih.govdiva-portal.org Hydroxylation can also occur on the indazole ring and the tert-butyl moiety, though these are considered less significant pathways. diva-portal.org A di-hydroxylated metabolite has also been reported. diva-portal.orgnih.gov

A prominent metabolic pathway for this compound is the formation of ketone metabolites, which occurs via an initial mono-hydroxylation followed by dehydrogenation. diva-portal.orgnih.govnih.gov The major metabolite identified in human hepatocyte incubations is the 5-oxo-hexyl product. diva-portal.orgnih.govdiva-portal.org The 4-oxo-hexyl metabolite has also been identified. nih.govdiva-portal.orgresearchgate.net The formation of ketone metabolites is a key biotransformation for this compound, with the 5-oxo-hexyl product being sufficiently abundant to be recommended as a urinary biomarker. diva-portal.orgnih.gov

Metabolic processes also include the formation of a carboxylic acid and the hydrolysis of the terminal amide group. diva-portal.orgnih.govdiva-portal.org Terminal amide hydrolysis results in the cleavage of the tert-leucinamide moiety. diva-portal.org This pathway can occur independently or in combination with other metabolic transformations, such as ketone formation. diva-portal.orgnih.gov The terminal amide hydrolysis product without other modifications is one of the three largest metabolites observed in vitro. diva-portal.orgresearchgate.net A metabolite formed by terminal amide hydrolysis in combination with a 5-positioned ketone has also been structurally confirmed. diva-portal.orgnih.govdiva-portal.org

Dihydrodiol formation is another identified Phase I metabolic pathway for this compound. diva-portal.orgdiva-portal.org This biotransformation has been observed in incubations with human hepatocytes. diva-portal.orgnih.gov While dihydrodiol formation has been reported for other synthetic cannabinoids, it is noted as a relevant pathway for this compound. diva-portal.orgdundee.ac.uk

Identification and Structural Elucidation of Major Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. For this compound, the primary Phase II metabolic pathway identified is glucuronidation. diva-portal.orgdiva-portal.org

Interactive Data Table of this compound Metabolites

Metabolite IDBiotransformation Pathway(s)Location of ModificationRelative Abundance Rank (in vitro)
M9Mono-hydroxylation + Dehydrogenation (Ketone Formation)5-position of hexyl tail1
M8Mono-hydroxylation4-position of hexyl tail2
M16Terminal Amide HydrolysisAmide bond3
M6Mono-hydroxylation5-position of hexyl tail4
M7Mono-hydroxylation6-position of hexyl tail5
M13Terminal Amide Hydrolysis + Ketone FormationAmide bond and 5-position of hexyl tail6
M3Mono-hydroxylation + GlucuronidationIndazole ring7
M11Mono-hydroxylation + Dehydrogenation (Ketone Formation)4-position of hexyl tailNot specified
M14Mono-hydroxylationIndazole ring15
M15Mono-hydroxylationtert-butyl moiety13
M1Di-hydroxylationNot specifiedNot specified
M2Mono-hydroxylation + GlucuronidationHexyl tailNot specified
-Carboxylic Acid FormationNot specifiedNot specified
-Dihydrodiol FormationNot specifiedNot specified

Structure-Metabolism Relationship Analysis for this compound and its Analogs

In vitro investigations utilizing human hepatocytes have been instrumental in elucidating the metabolic fate of this compound. nih.govnih.gov These studies reveal that the compound undergoes extensive biotransformation, with the majority of metabolic activity concentrated on the N-hexyl tail. nih.govresearchgate.net The primary metabolic pathways identified include mono-hydroxylation, di-hydroxylation, ketone formation (following mono-hydroxylation and dehydrogenation), and carboxylic acid formation. nih.govdiva-portal.org Additionally, terminal amide hydrolysis is a significant biotransformation route. nih.govresearchgate.net

The major metabolite formed is the 5-oxo-hexyl product (M9), while the most abundant mono-hydroxylation product is the 4-hydroxy-hexyl metabolite (M8). nih.govdntb.gov.ua The third most prominent metabolite results from terminal amide hydrolysis (M16). researchgate.net

A comparative analysis of this compound with its structural analogs demonstrates a clear structure-metabolism relationship. nih.gov The length and structure of the alkyl tail significantly influence the primary site of metabolism. For tert-leucinamide synthetic cannabinoids, those with longer alkyl chains, such as the hexyl group in this compound, tend to be metabolized more extensively on the tail. nih.gov Conversely, as the tail length decreases, as seen in the analog ADB-BUTINACA (with a butyl chain), there is a comparative increase in biotransformation on the indazole core. nih.gov

When compared to an analog with a bulkier, more rigid tail, such as ADB-CHMINACA (containing a cyclohexylmethyl moiety), differences in metabolic profiles are also observed. While ADB-CHMINACA also undergoes extensive metabolism on its tail, primarily through hydroxylation, the formation of ketone products is less significant compared to compounds with acyclic alkyl chains like this compound. nih.gov This suggests that the reduced steric hindrance of acyclic tails may facilitate greater interaction with metabolizing enzymes. nih.gov

CompoundAlkyl Tail StructurePrimary Site of MetabolismKey Metabolic Pathways
This compoundn-HexylAlkyl Tail nih.govnih.govKetone formation, Mono-hydroxylation, Amide hydrolysis nih.govresearchgate.net
ADB-BUTINACAn-ButylIncreased metabolism on Indazole Core (relative to longer chains) nih.govHydroxylation (core and tail), Dihydrodiol formation nih.gov
ADB-CHMINACACyclohexylmethylAlkyl Tail nih.govExtensive hydroxylation, minor ketone formation nih.gov

Plasma Protein Binding Characteristics of this compound

The physicochemical properties of synthetic cannabinoid receptor agonists (SCRAs), particularly their lipophilic nature, strongly suggest extensive binding to plasma proteins. mdpi.comnih.gov This binding is a critical pharmacokinetic parameter, as it is the unbound, or free, fraction of a drug that can cross cell membranes to interact with target receptors and be distributed to tissues. mdpi.comd-nb.info The process is a reversible equilibrium between the bound and unbound states. mdpi.com

Experimental studies on a range of SCRAs have confirmed this high degree of plasma protein binding (PPB). researchgate.net Using equilibrium dialysis, the PPB for 11 different SCRAs was found to range from 90.8% to 99.9%. nih.govresearchgate.netresearchgate.net The structurally related analog, ADB-BUTINACA, was reported to have a PPB of 90.8%. researchgate.netresearchgate.net Human serum albumin (HSA) is a primary binding protein for many synthetic cannabinoids. mdpi.com

While specific experimental PPB values for this compound have not been detailed in the reviewed literature, its structural characteristics and high lipophilicity, which is comparable to or greater than that of ADB-BUTINACA, indicate that it is also highly bound to plasma proteins. nih.govresearchgate.net High PPB can influence a compound's pharmacokinetic profile, potentially reducing its rate of clearance and extending its duration of pharmacological effects compared to less-bound substances. nih.govresearchgate.net

Compound Class / Specific AnalogReported Plasma Protein Binding (%)Method
Synthetic Cannabinoids (General Range)88.9% to 99.9% mdpi.comEquilibrium Dialysis / Ultrafiltration mdpi.comresearchgate.net
ADB-BUTINACA90.8% researchgate.netresearchgate.netEquilibrium Dialysis researchgate.net
BZO-HEXOXIZID99.9% researchgate.netresearchgate.netEquilibrium Dialysis researchgate.net

Absorption, Distribution, and Elimination Pathways in Relevant Animal Models (Methodological Aspects, Excluding In Vivo Effects/Safety)

Specific pharmacokinetic studies detailing the absorption, distribution, and elimination (ADME) of this compound in animal models have not been extensively reported. However, the methodological framework for conducting such research is well-established in the field of toxicokinetics. veteriankey.com These studies are crucial for understanding the disposition of a substance within a biological system. veteriankey.com

Absorption: The route of administration significantly influences absorption. For many synthetic cannabinoids, inhalation is a common route of consumption, which allows for rapid absorption through the pulmonary alveoli and swift entry into systemic circulation. mdpi.com In an animal model, such as a rat, oral administration (gavage) would also be a standard method to assess gastrointestinal absorption. nih.gov

Distribution: Following absorption, a compound's distribution is studied to determine its localization in various tissues. Given the lipophilic nature of SCRAs, wide distribution throughout the body, including accumulation in fatty tissues, is expected. mdpi.com A standard methodological approach involves administering a radiolabeled version of the compound (e.g., [14C]-ADB-HEXINACA) to an animal model. nih.gov The distribution can then be visualized and quantified over time using techniques like whole-body autoradiography. nih.gov This method provides a comprehensive map of where the parent compound and its metabolites accumulate, with studies on other compounds showing high concentrations in circulatory and visceral tissues shortly after administration. nih.gov

Elimination: The elimination phase determines how a compound is cleared from the body. Methodologically, this involves the collection of urine and feces from the animal model over a set period following administration of the test compound. nih.gov These samples are then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of parent drug and its various metabolites. nih.gov This analysis helps to identify the primary routes of excretion (renal or fecal) and the chemical nature of the excreted substances. nih.gov For many xenobiotics, metabolism, primarily in the liver, precedes excretion.

Compound Names Mentioned in this Article

Abbreviation / NameFull Chemical Name
This compoundN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide nih.gov
ADB-BUTINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide researchgate.net
ADB-PINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide researchgate.net
ADB-CHMINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide researchgate.net
MDMB-HEXINACAN/A (Envisioned structural analog) nih.gov
BZO-HEXOXIZIDN/A researchgate.net

Advanced Analytical Methodologies for the Detection and Quantitation of Adb Hexinaca

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating complex mixtures and isolating target analytes before detection and identification by mass spectrometry or other detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for the analysis of volatile and semi-volatile compounds, including many synthetic cannabinoids. The development of a validated GC-MS method for ADB-HEXINACA involves optimizing chromatographic separation and mass spectrometric detection parameters to ensure reliable identification and quantification.

A typical GC-MS method for this compound involves using a capillary column, such as an Agilent J&W DB-1, with helium as the carrier gas. The injection port and transfer line are maintained at elevated temperatures to ensure efficient vaporization and transfer of the analyte to the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used, generating characteristic fragment ions that aid in compound identification. Method validation typically includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method's suitability for forensic applications. For instance, a validated GC-EI-MS method has demonstrated an LOD of 1.7 μg/mL and an LOQ of 5.8 μg/mL for this compound in seized samples.

Table 1: Representative GC-MS Parameters for this compound Analysis

ParameterValueSource
InstrumentAgilent 5975 Series GC/MSD System cfsre.org
ColumnAgilent J&W DB-1 (12 m x 200 µm x 0.33 µm) cfsre.org
Carrier GasHelium cfsre.org
Injection Port Temp.265 °C cfsre.org
Transfer Line Temp.300 °C cfsre.org
MS Source Temp.230 °C cfsre.org
MS Quad Temp.150 °C cfsre.org
Oven Program50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min cfsre.org
MS Scan Range40-550 m/z cfsre.org
Retention Time~7.97 min cfsre.org
LOD (Validated Method)1.7 μg/mL mmu.ac.uk
LOQ (Validated Method)5.8 μg/mL mmu.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly valuable for analyzing polar or thermally labile compounds and their metabolites in biological matrices. LC-MS/MS methods for this compound typically involve reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), with a gradient elution program optimized for chromatographic resolution. LC-MS/MS offers high specificity through the selection of precursor and product ions, making it suitable for targeted analysis. The development of these methods often includes rigorous validation steps to ensure reliability in forensic and clinical settings.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValueSource
Mobile Phase AAmmonium acetate (B1210297) in water (10 mM, pH 7.4) diva-portal.org
Mobile Phase BAcetonitrile (B52724) diva-portal.org
Gradient Elution0–12.0 min (5% to 95% B), 12.0–14.0 min (95% B), 14.0–14.5 min (95% to 5% B), 14.5–16.0 min (5% B) diva-portal.org
Retention Time~1.63 min diva-portal.org
Transition (m/z)358.83 → 228.83 diva-portal.org

High-Resolution Mass Spectrometry (HRMS/LC-QTOF-MS) for Non-targeted Screening and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-HRMS) using techniques like Quadrupole Time-of-Flight (LC-QTOF-MS), is indispensable for non-targeted screening and the identification of unknown compounds and their metabolites. This approach allows for the accurate determination of elemental composition based on precise mass measurements, facilitating the elucidation of structures without prior knowledge of the target analyte.

LC-QTOF-MS has been instrumental in identifying the phase I metabolites of this compound. Studies have reported the identification of up to 16 metabolites formed through processes such as mono-hydroxylation, di-hydroxylation, ketone formation, carboxylic acid formation, terminal amide hydrolysis, dihydrodiol formation, and glucuronidation. The majority of these metabolic transformations occur on the hexyl tail, yielding products like the 5-oxo-hexyl (M9) and 4-hydroxy-hexyl (M8) metabolites, which are considered major products. Certain metabolites, such as those resulting from amide hydrolysis combined with monohydroxylation or ketone formation (e.g., M15 and M26), have been suggested as reliable urinary biomarkers for confirming this compound consumption. HRMS is also crucial for retrospective data analysis, enabling the identification of compounds that were not initially targeted.

Table 3: Identified this compound Metabolites via LC-QTOF-MS

Metabolite IdentifierPrimary Metabolic ModificationSignificance/Biomarker Potential
M95-oxo-hexyl formationMajor metabolite nih.govdiva-portal.orgdiva-portal.org
M84-hydroxy-hexyl formationMost significant mono-hydroxylation product nih.govdiva-portal.orgdiva-portal.org
M15Amide hydrolysis + oxidationRecommended as urinary biomarker researchgate.netnih.gov
M26Amide hydrolysis + oxidationRecommended as urinary biomarker researchgate.netnih.gov
M16Terminal amide hydrolysisThird largest metabolite nih.govdiva-portal.orgdiva-portal.org
M13Terminal amide hydrolysis + ketoneConfirmed by reference standards nih.govdiva-portal.orgdiva-portal.org
M65-hydroxy-hexyl formationSecond largest mono-hydroxylated metabolite nih.govdiva-portal.orgdiva-portal.org
M76-hydroxy-hexyl formationNot chromatographically resolved from M6 nih.govdiva-portal.orgdiva-portal.org
M114-oxo-hexyl formationConfirmed by reference standards nih.govdiva-portal.orgdiva-portal.org

Spectroscopic Approaches for Structural Confirmation and Characterization

Spectroscopic techniques provide complementary information for confirming the chemical structure and purity of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR and carbon (¹³C) NMR, is a cornerstone for definitive structural elucidation. These techniques provide detailed information about the atomic connectivity and electronic environment within a molecule. NMR is essential for confirming the structure of synthesized reference standards and for verifying the identity of this compound in seized materials, often used in conjunction with GC-MS and LC-QTOF-MS. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and TOCSY (Total Correlation Spectroscopy) can further aid in establishing the carbon skeleton and proton assignments, respectively, for complex molecules.

Infrared (IR) and Raman Spectroscopy for Material Characterization Methodologies

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used for the direct analysis of solid or liquid samples, offering a non-destructive method for material characterization. While IR analysis of this compound extracts has sometimes yielded limited information due to low sample concentration or high background noise, Raman spectroscopy has shown promise for the non-destructive detection of synthetic cannabinoids, including related indazole-3-carboxamide structures, in seized materials like paper stamps. Raman spectroscopy's ability to provide real-time data and distinguish between different crystalline phases makes it a valuable tool in forensic analysis, especially when sample preservation is critical.

Compound List:

ADB-CHMINACA

ADB-FUBINACA

this compound

ADB-INACA

ADB-PINACA

ADB-BINACA (ADB-BUTINACA)

ADB-4en-PINACA

ADB-5'Br-BINACA

ADB-5'Br-BUTINACA

ADB-50Br-INACA

ADB-50Br-BUTINACA

ADB-FUBIATA

ADB-PHETINACA

AB-CHMINACA

BZO-CHMOXIZID

BZO-4en-POXIZID

BZO-HEXOXIZID (MDA-19)

BZO-POXIZID

CH-PIATA

delta-9-tetrahydrocannabinol (THC)

EDMB-PINACA

eicosane (B133393)

5F-AB-PICA

5F-ADB-PINACA

5F-AMB

5F-BZO-POXIZID

5F-EMB-PICA

5F-3,5-AB-PFUPPYCA

5F-MDMB-PICA

5F-MDMB-PINACA

4F-ADB

4F-ABUTINACA

4F-MDMB-BICA

4F-MDMB-BINACA

JWH-019

MDMB-4en-PICA

MDMB-4en-PINACA

MDMB-BENZICA

MDMB-5'Br-INACA

MDMB-50Br-INACA

MDMB-CHMICA

MDMB-INACA

MMB-4en-PICA

MMB-4en-PINACA

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (this compound)

Development and Utilization of Certified Reference Standards for this compound and its Metabolites

Certified Reference Standards (CRSs) are indispensable for the accurate identification and quantification of this compound and its metabolites. These standards serve as benchmarks, ensuring the reliability and comparability of analytical results across different laboratories and studies researchgate.netnih.govcaymanchem.comcaymanchem.com. The development of CRSs typically involves the synthesis of high-purity this compound and its identified metabolites, followed by rigorous characterization and certification processes.

Research has identified numerous metabolites of this compound, primarily resulting from phase I biotransformation processes such as mono-hydroxylation, di-hydroxylation, ketone formation, carboxylic acid formation, and terminal amide hydrolysis, with many occurring on the hexyl tail nih.govresearchgate.net. For instance, metabolites like the 5-oxo-hexyl product (M9) and the 4-hydroxy-hexyl product (M8) have been identified and confirmed by comparison to synthesized reference standards nih.govresearchgate.net. Other identified metabolites for which reference standards are crucial include the 5-hydroxy-hexyl (M6) and 6-hydroxy-hexyl (M7) metabolites, terminal amide hydrolysis products (M16, M13), and the 4-oxo-hexyl metabolite (M11) nih.govresearchgate.net. The availability of these CRSs allows for the precise calibration of analytical instruments and the validation of analytical methods, thereby enhancing the confidence in identifying and quantifying this compound and its metabolic products in biological and seized samples researchgate.netnih.govcaymanchem.comcaymanchem.com.

Sample Preparation Strategies for Complex Matrices (e.g., Seized Materials)

Analyzing this compound in complex matrices, such as seized powders or biological fluids, requires effective sample preparation strategies to isolate, purify, and concentrate the analyte while removing interfering substances. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques for sample cleanup and analyte enrichment researchgate.netnih.govnih.gov.

For seized materials, direct analysis or simple dilution in a solvent like methanol (B129727) followed by Gas Chromatography-Mass Spectrometry (GC-MS) has been reported for initial identification and profiling researchgate.netcfsre.org. SPE is particularly advantageous as it can simplify sample matrices, remove interfering compounds, and concentrate analytes, leading to improved sensitivity and cleaner chromatograms researchgate.netnih.govnih.govaffinisep.com. For instance, SPE methods using reversed-phase silica-based sorbents have been developed for the analysis of synthetic cannabinoid metabolites in urine, demonstrating good recoveries and reduced matrix effects nih.gov. The choice of SPE sorbent and elution solvent is critical for optimizing recovery and selectivity for this compound and its metabolites researchgate.netaffinisep.com. Liquid-phase microextraction (LPME) is another technique that can be used for sample preparation, offering advantages in sensitivity and reduced solvent consumption nih.gov. The development of efficient extraction protocols is essential for obtaining accurate and reproducible results, especially when dealing with trace amounts of the compound in challenging matrices researchgate.netnih.gov.

Method Validation Parameters: Sensitivity, Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantitation

The validation of analytical methods for this compound is paramount to ensure their suitability for forensic and toxicological applications. Key validation parameters, as outlined by guidelines such as ICH Q2(R2), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) patsnap.comcertified-laboratories.com.

Sensitivity : This is assessed by the LOD and LOQ. For a GC-EI-MS method developed for this compound in seized samples, an LOD of 1.7 µg/mL and an LOQ of 5.8 µg/mL were reported researchgate.netmmu.ac.uk. In other studies focusing on metabolites in urine, LODs ranged from 0.025 ng/mL to 0.5 ng/mL using LC-MS/MS nih.gov.

Specificity/Selectivity : The method must be able to accurately measure this compound without interference from other compounds present in the sample matrix patsnap.comcertified-laboratories.com. This is typically achieved through the use of selective detection techniques like tandem mass spectrometry (MS/MS) or by comparing mass spectral data with reference standards researchgate.netcfsre.orgmmu.ac.uk.

Linearity : This parameter demonstrates that the method's response is directly proportional to the analyte concentration over a defined range patsnap.comcertified-laboratories.com. Calibration curves generated using this compound reference standards are used to establish linearity, with reported R² values often exceeding 0.99 for validated methods researchgate.netmmu.ac.uk.

Accuracy : Accuracy measures how close the measured value is to the true value patsnap.comcertified-laboratories.com. It is often assessed by analyzing spiked samples with known concentrations of this compound and comparing the results to the expected values.

Precision : Precision refers to the agreement between independent measurements obtained under stipulated conditions patsnap.comcertified-laboratories.com. It is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptable relative standard deviations (RSDs) typically below 20% researchgate.netresearchgate.net.

Epidemiological Surveillance and Public Health Monitoring of Adb Hexinaca

Geographical Distribution and Temporal Trends of ADB-HEXINACA Detection

This compound began appearing on the new psychoactive substances market around 2021 researchgate.netnih.gov. Its initial detection was reported in the United Kingdom in April 2021, found in seized herbal material and subsequently in infused papers in Scottish prisons by May 2021 oup.commmu.ac.ukdiva-portal.org. Concurrently, in April 2021, this compound was identified in a seized herbal sample in the United States oup.comdiva-portal.org. Retrospective analysis of mass spectrometry data from British Columbia, Canada, also identified this compound between August 2019 and August 2022 michaelskinnider.com.

LocationDetection Period/YearPrevalence DataSource(s)
Germany (Freiburg)Up to Dec 20223.5% of SCRA+ urine samples; 5.5% of SCRA+ blood/serum samples researchgate.netnih.gov
United States2021Identified in 118 drug reports (NFLIS) oup.comdiva-portal.org
United KingdomApril 2021Detected in seized herbal material oup.commmu.ac.ukdiva-portal.org
Scottish PrisonsMay 2021First detection in infused papers oup.comdiva-portal.org
Canada (British Columbia)Aug 2019 - Aug 2022Identified in retrospective mass spectrometry data from clinical samples michaelskinnider.com

Role of Early Warning Systems (EWS) in Monitoring Emergent SCRAs

Early Warning Systems (EWS) and dedicated monitoring programs play a critical role in the public health response to emergent synthetic cannabinoid receptor agonists (SCRAs) like this compound europa.eudrugsandalcohol.ie. These systems are designed to detect the initial emergence of novel psychoactive substances (NPS) and track fluctuations in their prevalence, providing essential data for risk assessment and policy development drugsandalcohol.ieunodc.org.

International bodies, such as the United Nations Office on Drugs and Crime (UNODC) through its Early Warning Advisory (EWA) on NPS, continuously monitor the global NPS market, with SCRAs consistently representing one of the largest and most rapidly evolving groups unodc.org. National and regional initiatives, including those coordinated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), establish frameworks for early warning, risk assessment, and the implementation of control measures to rapidly respond to NPS threats europa.eubruker.com. These systems facilitate the timely identification of new substances, thereby reducing the time lag between their appearance and legislative control, which is crucial for mitigating potential public health harms unodc.org. Furthermore, specific environments, such as prisons, can act as crucial early warning systems by flagging the emergence of new substances and novel usage patterns before they become widespread in the general population researchgate.net.

Prevalence of this compound in Forensic Samples (Excluding Human Clinical Outcomes)

This compound has been detected in a variety of forensic samples, including seized drug materials and biological specimens analyzed in toxicology casework. In Germany, prevalence data from Freiburg indicated that this compound was found in 3.5% of SCRA-positive urine samples and 5.5% of SCRA-positive blood/serum samples analyzed up to December 2022 researchgate.netnih.gov. In the United States, the substance was identified in 118 drug reports documented by the National Forensic Laboratory Information System (NFLIS) in 2021 oup.comdiva-portal.org.

The compound's emergence was noted in the United Kingdom in April 2021, with detections in seized herbal material and later in infused papers seized in Scottish prisons by May 2021 oup.commmu.ac.ukdiva-portal.org. Simultaneously, this compound was identified in a seized herbal sample in the USA during April 2021 oup.comdiva-portal.org. Retrospective analysis of mass spectrometry data from clinical samples in British Columbia, Canada, also revealed the presence of this compound between August 2019 and August 2022 michaelskinnider.com. Additionally, this compound has been reported as a substance detected in prison samples that warrants further investigation researchgate.net.

Challenges in Surveillance of Rapidly Evolving NPS Markets

The surveillance of rapidly evolving New Psychoactive Substance (NPS) markets, particularly for synthetic cannabinoid receptor agonists (SCRAs) such as this compound, presents substantial challenges for public health and forensic agencies researchgate.net. A primary obstacle is the continuous chemical diversification driven by clandestine chemists who modify existing structures or create novel analogues to circumvent legal controls, leading to a rapid and dynamic evolution of the market diva-portal.orgbruker.comresearchgate.netacs.org. This constant innovation means that analytical methods require perpetual updates to remain effective researchgate.netresearchgate.net.

The sheer volume of emerging SCRAs, with new compounds routinely appearing and disappearing from circulation, complicates monitoring efforts axisfortox.com. Further chemical modifications, as observed within the ADB-series, can lead to a proliferation of potent analogues entering the market unodc.org. The limited availability of comprehensive physicochemical and pharmacokinetic data for many new NPS hinders accurate interpretation of analytical toxicology results and effective risk assessment researchgate.netdiva-portal.org. Moreover, variability in SCRA concentrations within products and across different batches, coupled with the use of diverse matrices for distribution (e.g., infused papers, herbal materials, powders, vape pods), adds significant complexity to detection and surveillance mmu.ac.ukacs.orgunodc.org. International and national legislative actions, while essential for control, can also influence market dynamics, prompting the rapid development of new substances designed to evade these regulations diva-portal.orgresearchgate.netresearchgate.net.

Compound Names Mentioned:

Compound Name
This compound
ADB-BINACA
ADB-BUTINACA
ADB-FUBIATA
ADB-CHMINACA
ADB-4en-PINACA
ADB-5Br-INACA
ADB-5'Br-BINACA
ADB-P7IACA
5F-ADB
5F-MDMB-PICA
MDMB-4en-PINACA
MDMB-INACA
MDMB-5Br-INACA
AB-CHMINACA
4F-MDMB-BINACA
4F-MDMB-BICA
Cumyl-CBMICA
JWH-018
JWH-015
JWH-019/-122
JWH-081
JWH-210
JWH-250
MMB-4en-PICA
5-ADB
Naphthyl-U-47700
Etaqualone
Eutylone
α-PiHP
Metonitazene
N-ethylpentedrone
BZO-HEXOXIZID
BZO-POXIZID
5F-BZO-POXIZID
BZO-4en-POXIZID
BZO-CHMOXIZID
ADB-PHETINACA
EDMB-PINACA
CH-PIATA
Protonitazene
Isotonitazene
Metonitazene
N-Pyrrolidino Eto

Future Research Directions and Unanswered Questions

Advanced In Silico Modeling for Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Prediction

Understanding how the chemical structure of SCRAs like ADB-HEXINACA dictates their biological activity and metabolic fate is paramount for predicting the behavior of new analogues.

Structure-Activity Relationships (SAR): Previous research has established this compound as a potent and efficacious agonist at cannabinoid receptor 1 (CB1) and has also been evaluated at CB2 receptors nih.govugent.beacs.org. Initial studies have employed in silico methods, such as induced fit docking, to rationalize observed structure-activity relationships (SAR) among this compound and its analogues nih.govugent.be. However, the potential for more sophisticated computational approaches, including machine learning algorithms trained on extensive datasets of SCRAs, could further refine predictions of binding affinity and functional efficacy. Such advanced modeling could identify key structural motifs responsible for high potency and efficacy, potentially predicting the activity of novel, uncharacterized compounds before their synthesis and experimental evaluation.

Structure-Metabolism Relationships (SMR): The metabolism of this compound has been investigated, revealing that the majority of biotransformation occurs on the hexyl tail, yielding products like 5-oxo-hexyl (M9) and 4-hydroxy-hexyl (M8) metabolites, which are recommended as biomarkers diva-portal.orgnih.gov. Studies suggest that longer alkyl chains on tert-leucinamide SCRAs generally lead to greater metabolism on the tail moiety nih.gov. Future research should leverage advanced in silico tools to predict a broader spectrum of metabolic pathways, including phase I and phase II reactions, potential reactive metabolites, and metabolic stability across different biological systems. This could significantly aid in anticipating the pharmacokinetic profiles and potential toxicological risks of newly emerging SCRAs.

Investigation of Receptor Biased Agonism and Polypharmacology of this compound

The interaction of this compound with cannabinoid receptors and other biological targets warrants deeper investigation beyond simple agonistic activity.

Receptor Biased Agonism: this compound exhibits potent and efficacious agonism at CB1 receptors, demonstrating significant activity in both Gβγ-coupled signaling (Emax = 124 ± 5%) and β-arrestin 2 recruitment assays (Emax = 793 ± 42.5%) nih.govugent.beacs.org. Future research should explore whether this compound displays biased agonism, meaning it preferentially activates certain downstream signaling pathways (e.g., G-protein coupling) over others (e.g., β-arrestin recruitment). Identifying such bias could elucidate differential pharmacological effects and potentially explain varied clinical presentations or therapeutic opportunities.

Polypharmacology: While its activity at CB1 and CB2 receptors is established, the full extent of this compound's interaction with other receptor systems remains largely uncharacterized. Comprehensive screening for off-target binding and functional effects across a wide array of receptors, ion channels, and transporters is needed. Understanding its polypharmacological profile is crucial for a complete assessment of its biological effects and potential adverse outcomes.

Exploration of Stereoisomeric Differences in Pharmacological Activity and Metabolism

The specific stereochemistry of this compound, particularly the (S)-enantiomer at the tert-leucine amide moiety, has been identified in synthesis and metabolism studies diva-portal.orgwikipedia.orgcaymanchem.comresearchgate.netmmu.ac.uk.

Pharmacological Activity: Although the (S)-enantiomer of this compound has been studied, a thorough comparative analysis of the pharmacological activity of potential stereoisomers, such as the (R)-enantiomer or the racemic mixture, at CB1 and CB2 receptors is lacking. Investigating these stereoisomers could reveal significant differences in binding affinity, efficacy, and signaling bias, providing a more nuanced understanding of this compound's action.

Metabolism: Similarly, research should investigate whether different stereoisomers of this compound exhibit distinct metabolic pathways or rates of metabolism. In vitro studies using hepatocytes with both enantiomers or the racemic mixture could identify unique metabolites or differences in metabolic clearance, which could have implications for their respective pharmacokinetic profiles and duration of action.

Development of Standardized Protocols for Comprehensive NPS Characterization

The rapid evolution of NPS requires robust and standardized analytical methodologies for their identification and quantification.

Standardization of Analytical Methods: While techniques like GC-MS and LC-QTOF-MS have been successfully applied to characterize this compound diva-portal.orgmmu.ac.ukcfsre.orgresearchgate.net, and specific GC-EI-MS methods have been validated for its quantification mmu.ac.ukresearchgate.net, there is a need for standardized, multi-laboratory protocols. Harmonizing sample preparation, chromatographic conditions, and mass spectrometric parameters is essential for ensuring consistent and reliable identification and quantification of this compound and other emerging SCRAs across different forensic laboratories.

Advanced Characterization Techniques: Future efforts should focus on the development and validation of advanced analytical techniques for the rapid and unambiguous characterization of this compound and its metabolites in complex biological and seized samples. This includes leveraging high-resolution mass spectrometry (HRMS), ion mobility spectrometry, and advanced NMR techniques. The establishment of certified reference materials for a wider range of this compound metabolites would also greatly enhance the accuracy and reliability of toxicological analyses.

Implications for Forensic Science and Regulatory Policy Based on Scientific Understanding

The scientific understanding of this compound's properties directly informs its detection in forensic investigations and the development of appropriate regulatory controls.

Forensic Detection and Toxicology: Continued research is vital for developing and validating sensitive and specific analytical methods for detecting this compound and its primary metabolites in various biological matrices, including blood, urine, and hair. Understanding the stability of the compound and its metabolites in post-mortem samples is also critical for forensic toxicology casework. The identification of reliable urinary biomarkers, such as the 5-oxo-hexyl (M9) and 4-hydroxy-hexyl (M8) metabolites, is a significant step in confirming consumption diva-portal.orgnih.gov.

Regulatory Policy: The scientific data on this compound's prevalence, pharmacological potency, and potential for harm is essential for informing regulatory decisions. For instance, while ADB-PINACA is scheduled in the US, this compound is not explicitly federally scheduled, though it may be controlled at the state level cfsre.org. Countries like the UK (Class B), Canada (Schedule II), and Germany (NpSG) have implemented controls wikipedia.org. Comparative analysis of this compound's potency and effects relative to controlled substances can guide risk assessments and the development of effective legal frameworks. The continuous emergence of structurally similar analogues necessitates a proactive and adaptive regulatory approach, potentially through analogue legislation or broader class-based scheduling.

Q & A

Q. Key Considerations for Researchers

  • Data Contradiction Analysis : Use iterative hypothesis testing and multi-laboratory validation to address conflicting findings .
  • Ethical & Reproducibility Standards : Follow journal guidelines (e.g., Advanced Journal of Chemistry) for transparent methodology and data sharing .
  • Literature Gaps : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as long-term metabolite stability or interspecies metabolic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.